N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base, such as pyridine.
Attachment of the Chlorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction of the sulfonamide derivative with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at the chlorophenoxyethyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoxaline core and sulfonamide group suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features may allow it to interact with biological targets, potentially leading to therapeutic applications.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
- 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group, which are both known for their biological activity
Properties
Molecular Formula |
C18H18ClN3O5S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C18H18ClN3O5S/c1-21-14-8-7-12(11-15(14)22(2)18(24)17(21)23)28(25,26)20-9-10-27-16-6-4-3-5-13(16)19/h3-8,11,20H,9-10H2,1-2H3 |
InChI Key |
GAMMREDPGKVDAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3Cl)N(C(=O)C1=O)C |
Origin of Product |
United States |
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